1,3-Propanediol dibenzoate

Übersicht

Beschreibung

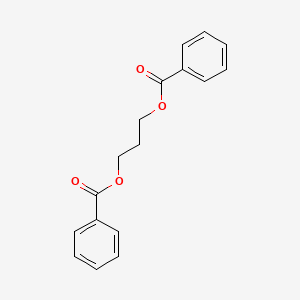

1,3-Propanediol dibenzoate is an organic compound with the molecular formula C20H22O6. It is a derivative of trimethylene glycol, where the hydroxyl groups are esterified with benzoic acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Propanediol dibenzoate can be synthesized through the esterification of trimethylene glycol with benzoic acid. The reaction typically involves heating trimethylene glycol and benzoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of trimethyleneglycol, dibenzoate involves a continuous process where trimethylene glycol and benzoic acid are fed into a reactor. The mixture is heated and stirred in the presence of a catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or crystallization .

Analyse Chemischer Reaktionen

Hydrolysis and Ester Cleavage

1,3-Propanediol dibenzoate undergoes hydrolysis under acidic or basic conditions to yield 1,3-propanediol and benzoic acid derivatives. The reaction proceeds via nucleophilic attack at the ester carbonyl groups:

-

Kinetics : Hydrolysis rates depend on pH and temperature. Basic conditions (e.g., NaOH) accelerate saponification, while acidic media (e.g., H₂SO₄) promote slower ester cleavage .

-

Applications : This reaction is critical for recovering 1,3-propanediol in recycling processes or synthetic pathways .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures and pathways:

| Property | Value | Unit | Source |

|---|---|---|---|

| Decomposition Onset | 478.51 | K | |

| Δ vapH° (Enthalpy) | 76.30 | kJ/mol |

-

Thermolysis : Above 205°C (478.51 K), the compound undergoes pyrolysis, releasing benzoic acid and propanediol fragments. Gas-phase products include CO₂ and aromatic hydrocarbons .

-

Stability in Polymers : In PVC blends, this compound remains stable up to 160°C, making it suitable as a non-crystallizing plasticizer .

Transesterification Reactions

The benzoate groups participate in transesterification with alcohols or polyols, facilitated by catalysts like titanium(IV) isopropoxide:

-

Selectivity : The central 1,3-propanediol backbone influences reactivity, favoring primary alcohol exchange over secondary sites .

-

Industrial Use : This reaction modifies polymer compatibility, enhancing flexibility in resins and coatings .

Catalytic Hydrogenolysis

In hydrogen-rich environments, this compound may undergo hydrogenolysis over noble metal catalysts (e.g., Pt/WOₓ):

-

Mechanism : The reaction involves cleavage of ester C–O bonds, producing 1,3-propanediol and toluene derivatives .

-

Catalyst Efficiency : Pt-W-based systems achieve >90% selectivity for propanediol under optimized conditions (200°C, 5 MPa H₂) .

Polymer Plasticization

This compound acts as a plasticizer in polyvinyl chloride (PVC), altering mechanical properties:

| Property | 1,3-PrDB | DEHP (Control) | Source |

|---|---|---|---|

| Tensile Strength | 18.2 MPa | 17.8 MPa | |

| Elongation at Break | 320% | 310% | |

| Torsional Modulus (G’) | 1.4 × 10⁶ Pa | 1.2 × 10⁶ Pa |

-

Performance : It reduces glass transition temperatures (T₉) by 40–50°C, outperforming traditional phthalates in flexibility and biodegradability .

-

Crystallization Resistance : Unlike 1,4-butanediol analogs, this compound resists phase separation in PVC, ensuring long-term stability .

Flavor and Aerosol Interactions

In e-liquids, this compound enhances nicotine delivery and flavor dispersion:

Wissenschaftliche Forschungsanwendungen

Plasticizers in Polymer Production

Plasticizing Properties:

1,3-PrDB is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymeric materials. Its effectiveness in enhancing flexibility and processability makes it a suitable alternative to traditional phthalate plasticizers like DEHP.

Table 1: Comparison of Plasticizing Effectiveness

| Compound | Plasticizing Effectiveness | Toxicity Profile |

|---|---|---|

| 1,3-Propanediol Dibenzoate | Comparable to DEHP | Low toxicity |

| 1,4-Butanediol Dibenzoate | Effective | Low toxicity |

| DEHP | High | Higher toxicity |

Studies indicate that 1,3-PrDB demonstrates similar or superior plasticizing properties compared to conventional plasticizers while maintaining a low toxicity profile .

Cosmetic and Personal Care Products

Preservative Functions:

In the cosmetic industry, 1,3-PrDB is utilized for its preservative properties. It can inhibit microbial growth and enhance the stability of formulations.

- Applications:

- Skin creams

- Hair care products

- Antiperspirants

Research shows that formulations containing bio-derived 1,3-propanediol exhibit improved compatibility with skin and reduced irritation compared to those using petroleum-based glycols .

Food Preservation

Antimicrobial Agent:

1,3-PrDB has been explored as a natural preservative in food applications due to its ability to suppress microbial growth.

Table 2: Food Applications of 1,3-PrDB

| Application Type | Functionality |

|---|---|

| Fruit Preservation | Extends shelf life |

| Edible Films | Moisture barrier |

| Food Packaging | Preserves freshness |

| Bakery Products | Inhibits mold growth |

The compound's efficacy in preserving intermediate moisture foods and controlling humidity has been documented in various studies .

Biodegradability and Environmental Impact

Sustainability Aspects:

The increasing focus on sustainability has led to the exploration of bio-derived versions of 1,3-PrDB. Biologically-derived propanediol exhibits rapid biodegradation without significant metabolite accumulation, making it an environmentally friendly option .

Case Study: Biodegradation Assessment

A study assessed the biodegradation rates of various dibenzoate compounds, including 1,3-PrDB. Results indicated that it was readily biodegradable by common soil bacteria, highlighting its potential as a green alternative in industrial applications .

Wirkmechanismus

The mechanism of action of trimethyleneglycol, dibenzoate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets include the polymer chains themselves, and the pathways involve physical interactions rather than chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethylene glycol dibenzoate

- Triethylene glycol dibenzoate

- Propylene glycol dibenzoate

Uniqueness

1,3-Propanediol dibenzoate is unique due to its specific molecular structure, which provides a balance between flexibility and thermal stability. Compared to diethylene glycol dibenzoate and triethylene glycol dibenzoate, it offers a different balance of properties, making it suitable for specific applications where these characteristics are desired .

Biologische Aktivität

1,3-Propanediol dibenzoate (1,3-PrDB) is a compound that has garnered attention for its potential applications as a plasticizer and its biological activity. This article reviews the biological properties of 1,3-PrDB, focusing on its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 284.31 g/mol. It is synthesized from 1,3-propanediol and benzoic acid, leading to its classification as a dibenzoate ester. The compound exhibits low volatility and high thermal stability, making it suitable for various applications in materials science and biochemistry.

1. Interaction with Aquaporins

Recent studies have shown that 1,3-Propanediol can bind to aquaporins (AQPs), which are integral membrane proteins that facilitate water transport across cell membranes. Specifically, computational investigations revealed that 1,3-PrDB binds effectively within the AQP4 channel, inhibiting its function. The binding affinity was quantified with an IC50 value of approximately 0.239 mM for AQP1 and 0.172 mM for AQP2, suggesting a significant potential for therapeutic applications in conditions requiring modulation of water transport .

2. Toxicity Profiles

The toxicity of 1,3-PrDB has been evaluated in various studies. Notably, it demonstrated low toxicity in MicroTox assays with common soil bacteria and exhibited minimal adverse effects in mammalian cell line assays . The no-observed-adverse-effect-level (NOAEL) was determined to be 1000 mg/kg body weight per day in a developmental toxicity study . This low toxicity profile supports the safety of using 1,3-PrDB in consumer products.

3. Biodegradability

Biodegradation studies indicate that 1,3-PrDB is rapidly degraded by common soil bacteria without significant accumulation of metabolites . This property is crucial for environmental sustainability, particularly in applications involving plasticizers where biodegradability is a desirable trait.

Case Study 1: Plasticizer Effectiveness

In a comparative study on the effectiveness of various dibenzoate plasticizers, including 1,3-PrDB, it was found to perform comparably to traditional plasticizers like DEHP in enhancing the mechanical properties of poly(vinyl chloride) (PVC). The elongation at break and tensile strength were significantly improved when using 1,3-PrDB as a plasticizer .

| Property | 1,3-PrDB | DEHP |

|---|---|---|

| Elongation at Break | High | Moderate |

| Tensile Strength | Comparable | High |

| Biodegradability | Rapid | Low |

Case Study 2: Therapeutic Applications

A study explored the potential use of 1,3-PrDB as a diuretic by inhibiting aquaporin channels involved in water reabsorption. The findings suggest that it could be beneficial for treating conditions like hypertension and edema due to its ability to modulate water transport effectively .

Research Findings

- Plasticization Efficiency : Research indicates that 1,3-PrDB can be used effectively as a green plasticizer due to its favorable mechanical properties and biodegradability compared to conventional options .

- Medical Potential : The inhibition of AQPs by 1,3-PrDB presents opportunities for developing new therapeutic agents targeting fluid regulation disorders .

- Environmental Impact : Its rapid biodegradation underscores its suitability for environmentally friendly applications .

Eigenschaften

IUPAC Name |

3-benzoyloxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(14-8-3-1-4-9-14)20-12-7-13-21-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEOOCRUUJYCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873949 | |

| Record name | Propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2451-86-7 | |

| Record name | 1,3-Propanediol, 1,3-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,3-Propanediol dibenzoate influence its crystalline behavior in comparison to similar compounds?

A2: Infrared spectroscopy studies reveal that the crystalline bands for this compound closely resemble those of Ethylene glycol dibenzoate and Poly(ethylene terephthalate) (PET) []. This similarity suggests that the crystalline structure is primarily influenced by the -OCC6H4CO- framework shared by these molecules. Interestingly, increasing the length of the glycol chain, as seen in 1,6-Hexanediol dibenzoate, leads to a shift in the crystalline bands []. This finding highlights the impact of the glycol chain length and rigidity on the crystalline packing and ultimately the physical properties of these compounds.

Q2: What is the potential of this compound as a "green" plasticizer based on toxicity screening?

A3: Initial toxicity screening using the Vibrio fischeri bioluminescence inhibition assay (Microtox) suggests that this compound, along with 1,4-Butanediol dibenzoate (BDDB) and Dihexyl maleate (DHM), may not be suitable candidates for "green" plasticizers due to their relatively high toxicity (EC50 < 1 mg L ―1 ) []. This finding emphasizes the need for comprehensive toxicity assessments, including further in vitro and in vivo studies, to fully evaluate the safety profile of potential "green" plasticizers before widespread application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.